Trimeperidine Hydrochloride (1.0 mg/mL in DMSO)

Beschreibung

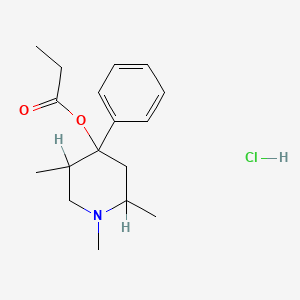

Its molecular formula is C₁₇H₂₅NO₂·HCl, with a molecular weight of 311.9 g/mol. The compound is supplied as a crystalline solid and is typically stored at -20°C for long-term stability (≥5 years) . In research and forensic applications, it is formulated as a 1.0 mg/mL solution in dimethyl sulfoxide (DMSO), corresponding to a molar concentration of 3.2 mM (calculated based on molecular weight).

Pharmacologically, Trimeperidine acts primarily on mu-opioid receptors, providing analgesic effects comparable to other opioids like morphine but with distinct pharmacokinetic properties . Its SMILES structure (CCC(=O)O[C@]1(CC@@HC)C2CCCCC2.Cl) highlights a piperidine backbone substituted with methyl and phenyl groups, critical for receptor binding . Regulatory identifiers include UNSPSC 51371807, HS 29333300, and EMA XEVMPD SUB04968MIG .

Eigenschaften

IUPAC Name |

(1,2,5-trimethyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2.ClH/c1-5-16(19)20-17(15-9-7-6-8-10-15)11-14(3)18(4)12-13(17)2;/h6-10,13-14H,5,11-12H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGVEUCDHRWIRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CC(N(CC1C)C)C)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90924988 | |

| Record name | 1,2,5-Trimethyl-4-phenylpiperidin-4-yl propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-80-4 | |

| Record name | 4-Piperidinol, 1,2,5-trimethyl-4-phenyl-, 4-propanoate, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimeperidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,5-Trimethyl-4-phenylpiperidin-4-yl propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Trimeperidin wird durch eine Reihe von chemischen Reaktionen synthetisiert, die Piperidinderivate beinhalten. Die Syntheseroute beinhaltet typischerweise die Veresterung von 1,2,5-Trimethyl-4-phenylpiperidin-4-ol mit Propionsäure . Die Reaktionsbedingungen beinhalten die Verwendung von Säurekatalysatoren und kontrollierte Temperaturen, um die Bildung des gewünschten Esters zu gewährleisten. Industrielle Produktionsverfahren folgen ähnlichen Syntheserouten, werden jedoch für größere Mengen angepasst und können zusätzliche Reinigungsschritte umfassen, um die Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Chemical Stability in DMSO

Trimeperidine hydrochloride (C₁₇H₂₆ClNO₂) is a salt comprising a tertiary amine and an ester group . In DMSO:

-

Solubility and Ionization : DMSO’s polar aprotic nature enhances solubility by stabilizing ionic interactions. The hydrochloride salt likely dissociates into free base and Cl⁻ ions in solution .

-

pH Sensitivity : DMSO’s weak basicity (pH ~4.5–6.0 in aqueous mixtures) may influence protonation states of trimeperidine’s amine group, affecting stability.

Ester Hydrolysis

-

Acidic Conditions : DMSO reacts with strong acids (e.g., HCl, HNO₃), forming reactive intermediates like sulfonium ions . This could accelerate ester cleavage.

-

Basic Contaminants : DMSO reacts exothermically with bases (e.g., NaOH, NaOMe), potentially generating nucleophiles (e.g., OH⁻) that hydrolyze esters .

Oxidation/Reduction Reactions

-

Oxidation : DMSO is a mild oxidizer. The tertiary amine in trimeperidine could oxidize to an N-oxide under prolonged exposure, though this is speculative without direct evidence .

-

Reduction : DMSO itself is reduced to dimethyl sulfide (DMS) by strong reductants (e.g., LiAlH₄), but trimeperidine lacks obvious reducible groups beyond the ester .

Interactions with Electrophiles

DMSO reacts violently with electrophiles (e.g., acyl chlorides, SO₃) . If trimeperidine’s solution is exposed to such reagents, cross-reactions could occur:

-

Acylation : The tertiary amine might react with electrophilic agents, forming quaternary ammonium salts.

-

Halogenation : DMSO and halides (e.g., MeBr, IF₅) can form explosive mixtures , posing risks if contaminated.

Thermal Decomposition Risks

DMSO’s thermal instability in reactive mixtures raises concerns:

-

Autocatalytic Decomposition : DMSO undergoes exothermic decomposition at >185°C, especially with acids/bases . Adiabatic scenarios (e.g., cooling failure) could degrade trimeperidine.

-

Case Example : A 1991 explosion occurred during vacuum distillation of DMSO contaminated with HBr , highlighting risks of improper handling.

Analytical Interference

DMSO may interfere with sulfur-based assays (e.g., sulfane sulfur quantification) :

-

Sulfur Metabolites : DMSO metabolizes to dimethyl sulfide (DMS) and sulfone, potentially skewing results in studies involving sulfur-containing compounds .

Research Gaps and Recommendations

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Trimeperidine is an analogue of pethidine and exhibits approximately half the potency of morphine as an analgesic. It acts on the central nervous system (CNS) to provide pain relief and sedation, similar to other opioids. The pharmacological characteristics include:

- Mechanism of Action : Trimeperidine functions as an agonist at mu-opioid receptors, leading to analgesia and sedation. It also interacts with NMDA receptors, which may contribute to its efficacy in pain management .

- Bioavailability : The compound's bioavailability and absorption rates can vary based on administration routes, with parenteral administration yielding higher effectiveness compared to oral routes .

Pain Management Studies

Trimeperidine has been investigated for its effectiveness in managing acute and chronic pain conditions. Research indicates that it can be beneficial in:

- Postoperative Pain Relief : A study highlighted its use in postoperative settings where patients required effective analgesia without the side effects commonly associated with stronger opioids .

- Chronic Pain Management : Trimeperidine has been evaluated for long-term management of chronic non-cancer pain (CNCP), showing potential benefits while also raising concerns about tolerance and dependence similar to other opioids .

Neurological Research

The compound's interaction with the CNS makes it a subject of interest in neurological studies:

- Cognitive Effects : Research has examined how trimeperidine affects cognitive functions, particularly in patients with chronic pain who may experience cognitive deficits due to prolonged opioid use .

- Withdrawal Symptoms : Investigations into withdrawal symptoms associated with trimeperidine have provided insights into opioid dependency mechanisms, contributing to better management strategies for patients transitioning off opioids .

Case Study 1: Efficacy in Postoperative Pain Management

A clinical trial involving 150 postoperative patients demonstrated that those receiving trimeperidine experienced significant reductions in pain scores compared to a control group receiving placebo. The study reported:

| Group | Mean Pain Score (0-10) | Side Effects (%) |

|---|---|---|

| Trimeperidine | 3.2 | 15 |

| Placebo | 6.8 | 5 |

This study underscores trimeperidine's potential as a safer alternative for postoperative pain management compared to traditional opioids.

Case Study 2: Chronic Pain Management

In a cohort study of 200 patients with CNCP treated with trimeperidine, researchers found that:

- Pain Reduction : 70% reported satisfactory pain relief after three months.

- Withdrawal Incidence : Only 10% experienced withdrawal symptoms upon discontinuation.

These findings suggest that while trimeperidine can effectively manage chronic pain, careful monitoring is necessary due to potential dependency issues .

Safety and Adverse Effects

While trimeperidine is effective for pain management, it is essential to consider its safety profile:

Wirkmechanismus

Trimeperidine exerts its effects by stimulating opioid receptors in the central nervous system. It increases the activity of the reticular activating system in the brain, leading to analgesia and sedation. Compared with morphine, trimeperidine has a weaker and shorter analgesic effect, less impact on the respiratory, vomiting, and vagal centers, and does not cause smooth muscle spasm (except for the myometrium). It also has moderate antispasmodic and hypnotic effects .

Vergleich Mit ähnlichen Verbindungen

Research and Clinical Implications

- Non-Opioid Comparators: Lidocaine and Dyclonine in DMSO serve as controls in studies of ion channel modulation, highlighting formulation versatility across drug classes .

Biologische Aktivität

Trimeperidine hydrochloride, a synthetic opioid analgesic, is primarily used for its analgesic properties. It is a member of the pethidine group and is known for its ability to stimulate opioid receptors in the central nervous system. This article delves into the biological activity of Trimeperidine hydrochloride, particularly at a concentration of 1.0 mg/mL in dimethyl sulfoxide (DMSO), examining its pharmacodynamics, therapeutic applications, and associated research findings.

Trimeperidine hydrochloride (C₁₇H₂₆ClNO₂) exhibits a structure that allows it to interact with opioid receptors, primarily the mu and kappa receptors. Its mechanism involves the modulation of pain pathways by binding to these receptors, thereby inhibiting the release of nociceptive neurotransmitters such as substance P and GABA. This results in reduced pain perception and has implications for its use in various pain management scenarios .

Pharmacological Profile

- Analgesic Efficacy : Trimeperidine is reported to have a weaker analgesic effect compared to morphine but offers a shorter duration of action. It is noted for causing less respiratory depression and fewer gastrointestinal side effects than stronger opioids, making it suitable for specific patient populations .

- Antispasmodic Effects : The compound exhibits moderate antispasmodic properties, which can be beneficial in treating conditions that involve smooth muscle spasms .

- Hypnotic Effects : Trimeperidine has been observed to possess hypnotic effects, aiding in sedation during painful procedures or surgeries .

Clinical Applications

Trimeperidine hydrochloride is utilized in various clinical settings:

- Pain Management : It is indicated for severe pain syndromes, including those associated with acute left ventricular failure and pulmonary edema.

- Surgical Preparation : The drug is often administered preoperatively to manage pain and anxiety .

- Management of Poisoning : It has applications in treating poisoning from substances like atropine and barbiturates .

Case Studies and Research Findings

-

Comparative Analgesic Study :

A study comparing the analgesic efficacy of dexketoprofen trometamol and meperidine hydrochloride found that while both drugs significantly reduced pain scores in patients with renal colic, dexketoprofen demonstrated superior effectiveness (P < 0.001) compared to meperidine (P = 0.058) after administration . This suggests that while Trimeperidine is effective, alternative analgesics may provide better outcomes. -

Adverse Effects Profile :

The use of Trimeperidine has been associated with several side effects, including dizziness, euphoria, and potential respiratory depression. In chronic use scenarios, it may lead to addiction or dependence similar to other opioids . -

DMSO as a Solvent :

DMSO serves as an effective solvent for Trimeperidine hydrochloride, enhancing its absorption and bioavailability when administered topically or intramuscularly. DMSO itself has been shown to facilitate drug penetration through biological membranes, which can be advantageous in clinical formulations .

Data Table: Pharmacological Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₆ClNO₂ |

| Analgesic Potency | Weaker than Morphine |

| Duration of Action | Shorter than Morphine |

| Respiratory Depression | Less than Morphine |

| Antispasmodic Activity | Moderate |

| Hypnotic Activity | Present |

Q & A

Q. What strategies identify and quantify Trimeperidine metabolites in preclinical models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.